4-Butoxy-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-4-5-12-24-17-8-6-16(7-9-17)20(23)21-11-10-19(22)18-13-14(2)25-15(18)3/h6-9,13,19,22H,4-5,10-12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXMBPVZKVFGHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC(C2=C(OC(=C2)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide typically involves multi-step organic reactionsThe hydroxypropyl chain is then attached via an alkylation reaction, and finally, the dimethylfuran moiety is introduced through a coupling reaction, such as Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The butoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Carbonyl derivatives such as aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Butoxy-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Butoxy-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxypropyl and dimethylfuran moieties can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s bioactivity and pharmacokinetics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of a butoxybenzamide backbone and a dimethylfuran-hydroxypropyl side chain. Below, it is compared to three classes of analogs:
Furan- and Pyrazole-Containing Derivatives
- 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate () :
- Structural Differences : Replaces the benzamide core with a pyrazol-ol-carbazate system. The furan ring orientation differs, with a dihedral angle of 21.07° between pyrazole and furan moieties compared to the hydroxypropyl-linked furan in the target compound.
- Hydrogen Bonding : Forms trans-dimeric O–H···N and N–H···O interactions in its crystal lattice, creating R22(8) ring motifs. The target compound’s hydroxyl and amide groups likely enable similar intermolecular stabilization but with distinct packing due to the longer hydroxypropyl chain .
- Thermal Stability : The pyrazole-furan derivative exhibits weak π-π and C–H···π interactions, whereas the target compound’s butoxy group may enhance lipophilicity and alter melting behavior.
Hydroxyalkyl-Substituted Benzamides
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Functional Groups: Shares a benzamide core but substitutes the 4-butoxy group with a 3-methylbenzoyl moiety and replaces the dimethylfuran-hydroxypropyl chain with a compact 2-hydroxy-1,1-dimethylethyl group. Directing Groups: The N,O-bidentate directing group in this analog facilitates metal-catalyzed C–H functionalization. The target compound’s hydroxyl and furan oxygen atoms may also act as coordination sites, though steric hindrance from the larger side chain could limit reactivity . Synthesis: Synthesized via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, contrasting with the target compound’s likely multi-step synthesis involving furan-propylamine coupling and benzamide formation.
Phenoxy- and Piperazine-Modified Benzamides
- N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide (): Substituent Complexity: Features a phenoxybenzamide core with a piperazine-methylpropyl side chain. The target compound’s dimethylfuran group offers a smaller aromatic system but greater rigidity compared to the flexible piperazine linker.
Data Tables
Table 1. Structural and Functional Comparison
Research Implications
The target compound’s hybrid structure merges features of antimicrobial furan derivatives () and directing-group benzamides (). Its butoxy group may enhance membrane permeability, while the hydroxypropyl-furan side chain could enable selective protein binding. Future studies should prioritize:
X-ray crystallography to elucidate its hydrogen-bonding patterns and compare with ’s R22(8) motifs.
In vitro assays to assess bioactivity against microbial or enzymatic targets, leveraging structural parallels to ’s phenoxybenzamides.
Solubility studies to evaluate the impact of the butoxy vs. methyl/phenoxy groups on pharmacokinetics.
Biological Activity
4-Butoxy-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide (CAS Number: 1421490-27-8) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 345.4 g/mol. The structure features a butoxy group, a furan moiety, and a hydroxyl group attached to a benzamide core. This unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1421490-27-8 |
| Molecular Formula | C20H27NO4 |
| Molecular Weight | 345.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors, potentially modulating their activity and influencing cellular signaling pathways.
- Antioxidant Activity : The presence of the furan ring may provide antioxidant properties, which can protect cells from oxidative stress.
Biological Activity
Research indicates that compounds structurally related to this compound exhibit various biological activities, including:
- Anticancer Properties : Some studies suggest that derivatives with similar structures have shown cytotoxic effects against different cancer cell lines.
- Antimicrobial Activity : The compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Research into related compounds indicates potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry examined the anticancer effects of benzamide derivatives. Results showed that certain derivatives inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
- Study 2 : Research presented at the International Conference on Antimicrobial Agents highlighted the antimicrobial efficacy of furan-containing compounds against both Gram-positive and Gram-negative bacteria. The study indicated that these compounds disrupt bacterial cell membrane integrity.
- Study 3 : A pharmacological evaluation in Phytotherapy Research demonstrated anti-inflammatory effects in animal models treated with similar benzamide derivatives, suggesting potential therapeutic applications in chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
